17S-Hdha

Description

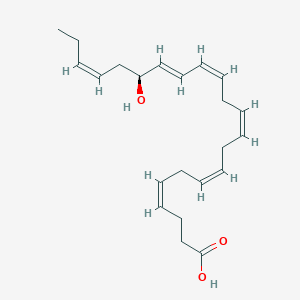

Structure

3D Structure

Propriétés

Formule moléculaire |

C22H32O3 |

|---|---|

Poids moléculaire |

344.5 g/mol |

Nom IUPAC |

(4Z,7Z,10Z,13Z,15E,17S,19Z)-17-hydroxydocosa-4,7,10,13,15,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11-,14-12-,15-3-,19-16+/t21-/m0/s1 |

Clé InChI |

SWTYBBUBEPPYCX-YTQNUIGOSA-N |

SMILES isomérique |

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O |

SMILES canonique |

CCC=CCC(C=CC=CCC=CCC=CCC=CCCC(=O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Biosynthesis of 17S-HDHA from Docosahexaenoic Acid

Abstract

Docosahexaenoic acid (DHA), a cornerstone omega-3 polyunsaturated fatty acid, is the progenitor of a vast array of bioactive lipid mediators that are pivotal in orchestrating the resolution of inflammation. Among the initial and most crucial products of its enzymatic conversion is 17(S)-hydroxydocosahexaenoic acid (17S-HDHA). This molecule is not merely a metabolic intermediate but a significant signaling entity in its own right and the committed precursor to specialized pro-resolving mediators (SPMs), including the D-series resolvins and protectins.[1][2][3][4] Understanding the precise biochemical pathways governing its formation is paramount for researchers in inflammation, neuroscience, and pharmacology. This technical guide provides a comprehensive exploration of the biosynthesis of 17S-HDHA from DHA, detailing the enzymatic machinery, regulatory mechanisms, and field-proven methodologies for its synthesis and analysis.

Biological Significance of 17S-HDHA

Docosahexaenoic acid (DHA; 22:6n-3) is highly enriched in the brain, retina, and synaptic membranes, underscoring its importance in neural and visual function.[5][6] Beyond its structural role, DHA is a substrate for lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which convert it into a family of potent signaling molecules.[1][7] 17S-HDHA is a primary monohydroxylated product of DHA metabolism, serving as a critical node in the biosynthesis of potent anti-inflammatory and pro-resolving lipid mediators.[3]

The generation of 17S-HDHA is the first committed step in the production of D-series resolvins (e.g., RvD1, RvD2, RvD5) and protectins (e.g., Protectin D1/Neuroprotectin D1).[3][4][8][9] These SPMs actively "turn off" the inflammatory response by inhibiting neutrophil trafficking, stimulating the clearance of apoptotic cells (efferocytosis) by macrophages, and reducing the production of pro-inflammatory cytokines.[7][10][11] The biological activities of 17S-HDHA itself include the inhibition of the NLRP3 inflammasome and the suppression of pro-inflammatory gene expression in glial cells, highlighting its intrinsic anti-inflammatory properties.[2]

The Core Biosynthetic Pathway: 15-Lipoxygenase Action

The primary enzymatic route for the conversion of DHA to 17S-HDHA is catalyzed by 15-lipoxygenase (15-LOX).[2] The process involves two main steps: an initial oxygenation followed by a reduction.

Enzymatic Oxygenation by 15-LOX

The reaction is initiated by a 15-LOX enzyme, which stereospecifically abstracts a hydrogen atom from the C-15 position of DHA. This allows for the insertion of molecular oxygen at the C-17 position, forming the hydroperoxy intermediate, 17(S)-hydroperoxydocosahexaenoic acid (17S-HpDHA).[3][4][9]

In humans, two key 15-LOX isoforms are involved:

-

ALOX15 (15-LOX-1): This enzyme exhibits dual positional specificity with DHA, producing nearly equal amounts of 17-HDHA and 14-HDHA.[11][12]

-

ALOX15B (15-LOX-2): In contrast, ALOX15B displays singular positional specificity, producing 17-HDHA almost exclusively from a DHA substrate.[11][12]

This enzymatic specificity is critical, as the formation of 17S-HDHA is a prerequisite for the subsequent synthesis of D-series resolvins and protectins.

Reduction to 17S-HDHA

The unstable 17S-HpDHA intermediate is rapidly reduced to the more stable alcohol, 17S-HDHA, by cellular peroxidases, such as glutathione peroxidases.[13] This reduction step is essential to yield the final, biologically active monohydroxy product.

Regulation of 17S-HDHA Biosynthesis

The production of 17S-HDHA is not constitutive but is tightly regulated at the level of 15-LOX expression and activity. In human macrophages, for instance, the expression of both ALOX15 and ALOX15B is strongly induced by the cytokine Interleukin-4 (IL-4).[11][13] This positions 17S-HDHA synthesis within the context of specific immune cell phenotypes, particularly alternatively activated (M2) macrophages, which are known for their roles in tissue repair and inflammation resolution.

Furthermore, recent studies have shown that 15-LOX-1 can be allosterically activated by natural compounds like acetyl-11-keto-β-boswellic acid (AKBA), leading to a striking elevation in the formation of 17-HDHA and other SPM precursors.[14] This opens up pharmacological avenues for intentionally boosting the production of pro-resolving mediators.

| Parameter | ALOX15 (15-LOX-1) | ALOX15B (15-LOX-2) | Reference |

| Substrate | Docosahexaenoic Acid (DHA) | Docosahexaenoic Acid (DHA) | [11] |

| Primary Products | ~1:1 ratio of 17-HDHA and 14-HDHA | Almost exclusively 17-HDHA | [11][12] |

| Inducing Stimulus | IL-4 in human macrophages | IL-4 in human macrophages | [13] |

| Regulation | Transcriptional induction; Allosteric activation | Transcriptional induction | [13][14] |

Methodologies for Synthesis and Analysis

This section provides validated, step-by-step protocols for the synthesis, extraction, and analysis of 17S-HDHA, forming a self-validating system for researchers.

Protocol: In Vitro Enzymatic Synthesis of 17S-HDHA

Objective: To generate 17S-HDHA from DHA using a commercially available lipoxygenase for use as an analytical standard or for biological assays. Soybean 15-lipoxygenase is a common and effective tool for this purpose.[15][16][17]

Materials:

-

Soybean Lipoxygenase (Type I-B)

-

Docosahexaenoic acid (DHA)

-

Sodium Borate Buffer (100 mM, pH 9.0)

-

Sodium borohydride (NaBH₄) for reduction

-

Methanol, Hexane, Ethyl Acetate (HPLC Grade)

-

Solid-Phase Extraction (SPE) C18 columns

Procedure:

-

Substrate Preparation: Prepare a stock solution of DHA in ethanol. For the reaction, dilute the DHA into 100 mM sodium borate buffer (pH 9.0) to a final concentration of 25-50 µM. The alkaline pH is known to optimize the double dioxygenation reactions and total conversion.[16][17]

-

Enzymatic Reaction: Warm the DHA solution to room temperature. Initiate the reaction by adding soybean lipoxygenase. The precise enzyme concentration should be optimized, but a starting point is 100-200 units/mL.

-

Incubation: Incubate the reaction mixture at room temperature (or 37°C) for 30-60 minutes with gentle agitation.

-

Reaction Termination & Reduction: Stop the reaction by adding two volumes of cold methanol. To reduce the 17S-HpDHA intermediate to 17S-HDHA, add a fresh solution of sodium borohydride (NaBH₄) in water to a final concentration of ~0.1% and incubate on ice for 30 minutes.

-

Extraction: Acidify the mixture to ~pH 3.5 with dilute HCl. Extract the lipids using a C18 SPE column. Condition the column with methanol, then water. Load the sample, wash with water and then hexane to remove nonpolar impurities. Elute the hydroxylated fatty acids with ethyl acetate or methyl formate.[18]

-

Purification & Verification: Evaporate the solvent under a stream of nitrogen. The resulting product can be further purified by reverse-phase HPLC.[16] The identity and purity must be confirmed by LC-MS/MS analysis as described in Protocol 4.3.

Protocol: Cellular Biosynthesis and Extraction

Objective: To stimulate and measure the endogenous production of 17S-HDHA in a cellular context, such as IL-4 stimulated human macrophages.

Materials:

-

Human monocyte-derived macrophages (MDMs)

-

Recombinant human IL-4

-

Docosahexaenoic acid (DHA)

-

Phosphate-buffered saline (PBS)

-

Methanol with internal standards (e.g., d8-5-HETE)

-

C18 SPE columns

Procedure:

-

Cell Culture and Differentiation: Culture human monocytes and differentiate them into macrophages according to standard lab protocols.

-

Macrophage Polarization: To induce 15-LOX expression, polarize the macrophages towards an M2 phenotype by treating them with IL-4 (e.g., 20 ng/mL) for 24-48 hours.[13]

-

Substrate Incubation: Wash the cells with PBS. Add fresh media or PBS containing DHA (e.g., 10 µM). Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Sample Collection: Collect the cell supernatant. To lyse the cells and collect intracellular mediators, add cold methanol directly to the culture plate. Scrape the cells, combine with the supernatant, and vortex.

-

Extraction: Centrifuge the sample to pellet protein and debris. Take the supernatant and proceed with C18 SPE as described in Protocol 4.1, Step 5.

-

Analysis: Evaporate the eluate to dryness and reconstitute in a small volume of mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

Protocol: LC-MS/MS Analysis of 17S-HDHA

Objective: To specifically detect and quantify 17S-HDHA from biological or enzymatic samples using tandem mass spectrometry.

Instrumentation & Columns:

-

A tandem mass spectrometer (e.g., QTRAP) coupled to a high-performance liquid chromatography (HPLC) system.

-

A reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size) is suitable for separation.[19]

LC Method:

-

Mobile Phase A: Water with 0.1% acetic acid or 0.02% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (e.g., 80:15 v/v) with 0.1% acetic acid.[19]

-

Flow Rate: 0.3-0.4 mL/min.

-

Gradient: A typical gradient would start at ~20-30% B, ramp up to 98% B to elute the lipids, hold, and then re-equilibrate. The retention time for 17S-HDHA is typically around 21 minutes under specific published conditions.[20]

MS/MS Method (Negative Ion Mode):

-

Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.[8][21]

-

Parent Ion (Q1): The deprotonated molecule [M-H]⁻ for 17S-HDHA is m/z 343.2 .

-

Product Ions (Q3): Collision-induced dissociation of the parent ion yields characteristic fragments. Key diagnostic ions for 17S-HDHA include m/z 299 ([M-H-CO₂]), m/z 255 , and m/z 245 .[20]

-

Quantification: Create a calibration curve using a purified 17S-HDHA standard. Use a deuterated internal standard (e.g., d5-RvD2 or d8-5-HETE) added at the beginning of the extraction to correct for sample loss and matrix effects.

Conclusion and Future Perspectives

The biosynthesis of 17S-HDHA via 15-lipoxygenase is a critical control point in the body's ability to resolve inflammation and maintain homeostasis. As the direct precursor to D-series resolvins and protectins, its formation represents a commitment to healing and repair. The methodologies outlined in this guide provide a robust framework for researchers to investigate this pathway, quantify its products, and explore its modulation for therapeutic benefit. Future work will undoubtedly focus on the cell-specific regulation of ALOX15 and ALOX15B, the discovery of novel pharmacological modulators, and the precise role of the 17S-HDHA pathway in chronic inflammatory diseases.

References

-

American Physiological Society Journal. (2022-09-27). Arachidonate 5-lipoxygenase is essential for biosynthesis of specialized pro-resolving mediators and cardiac repair in heart failure. Retrieved from [Link]

-

ResearchGate. (n.d.). Biosynthetic pathway from DHA to 10R,17S-DiHDHA (10-epi-PDX) via.... Retrieved from [Link]

-

Serhan, C. N., & Savill, J. (2005). Specialized Pro-Resolving Lipid Mediators in the Inflammatory Response: An Update. Journal of Clinical Investigation. Retrieved from [Link]

-

Sorg, A., et al. (2021). Specialized Pro-Resolving Lipid Mediators: Endogenous Roles and Pharmacological Activities in Infections. MDPI. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Specialized pro-resolving mediators – Knowledge and References. Retrieved from [Link]

-

Feißer, J., et al. (2022). Formation, Signaling and Occurrence of Specialized Pro-Resolving Lipid Mediators—What is the Evidence so far?. NIH National Library of Medicine. Retrieved from [Link]

-

Hong, S., et al. (2003). Novel Docosatrienes and 17s-resolvins Generated From Docosahexaenoic Acid in Murine Brain, Human Blood, and Glial Cells. Autacoi. DASH (Harvard). Retrieved from [Link]

-

Li, R., et al. (2006). Actions of 17S-Hydroxy Docosahexanoic Acid on K+ Channel Activity. NIH National Library of Medicine. Retrieved from [Link]

-

LIPID MAPS. (n.d.). Structure Database (LMSD). Retrieved from [Link]

-

ResearchGate. (n.d.). Biosynthetic scheme proposed for 10,17S-docosatrienes and 17S series.... Retrieved from [Link]

-

PubMed. (2020). 15-Lipoxygenase-1 biosynthesis of 7S,14S-diHDHA implicates 15-lipoxygenase-2 in biosynthesis of resolvin D5. Retrieved from [Link]

-

O'Flaherty, R., et al. (2018). Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes. PubMed Central. Retrieved from [Link]

-

Gilbert, N. C., et al. (2015). Controlled formation of mono- and dihydroxy-resolvins from EPA and DHA using soybean 15-lipoxygenase. NIH National Library of Medicine. Retrieved from [Link]

-

Rund, K. M., et al. (2019). Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples. NIH National Library of Medicine. Retrieved from [Link]

-

Lukiw, W. J., & Bazan, N. G. (2008). Docosahexaenoic Acid Signalolipidomics in Nutrition: Significance in Aging, Neuroinflammation, Macular Degeneration, Alzheimer's, and Other Neurodegenerative Diseases. NIH National Library of Medicine. Retrieved from [Link]

-

eScholarship. (2020-07-01). 15-Lipoxygenase-1 biosynthesis of 7S,14S-diHDHA implicates 15-lipoxygenase-2 in biosynthesis of resolvin D5. Retrieved from [Link]

-

PubMed Central. (2020-03-24). 15-Lipoxygenase-1 biosynthesis of 7S,14S-diHDHA implicates 15-lipoxygenase-2 in biosynthesis of resolvin D5. Retrieved from [Link]

-

ResearchGate. (n.d.). LC/MS analysis of DHA metabolites. A, typical LC chromatogram of.... Retrieved from [Link]

-

Snodgrass, R. G., & O'Neill, L. A. J. (2019). Regulation and Functions of 15-Lipoxygenases in Human Macrophages. NIH National Library of Medicine. Retrieved from [Link]

-

Lee, J. C., et al. (2013). The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis. NIH National Library of Medicine. Retrieved from [Link]

-

Gerstmeier, J., et al. (2022). Allosteric Activation of 15‐Lipoxygenase‐1 by Boswellic Acid Induces the Lipid Mediator Class Switch to Promote Resolution of Inflammation. NIH National Library of Medicine. Retrieved from [Link]

-

Frontiers. (n.d.). A Novel Function for 15-Lipoxygenases in Cholesterol Homeostasis and CCL17 Production in Human Macrophages. Retrieved from [Link]

-

Päsler, K., et al. (2023). Glucocorticoids regulate lipid mediator networks by reciprocal modulation of 15-lipoxygenase isoforms affecting inflammation resolution. NIH National Library of Medicine. Retrieved from [Link]

-

Dalli, J., et al. (2013). Biogenic Synthesis, Purification, and Chemical Characterization of Anti-inflammatory Resolvins Derived from Docosapentaenoic Acid (DPAn-6). NIH National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Altered specificity of 15-LOX-1 in the biosynthesis of 7S,14S-diHDHA implicates 15-LOX-2 in biosynthesis of resolvin D5. Retrieved from [Link]

-

Cortese-Krott, M. M., et al. (2017). On the Total Synthesis of 7,8(S,S)-Epoxy-17(S)-hydroxy-4(Z),9(E),11(E),13(Z),15(E),19(Z)-docosahexaenoic Acid Derivative. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Biosynthesis of D-series resolvins. DHA is the endogenous substrate for.... Retrieved from [Link]

-

Semantic Scholar. (n.d.). The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Docosahexaenoic acid. Retrieved from [Link]

-

Frontiers. (n.d.). Novel lipid mediator 7S,14R-docosahexaenoic acid: biogenesis and harnessing mesenchymal stem cells to ameliorate diabetic mellitus and retinal pericyte loss. Retrieved from [Link]

-

MDPI. (2021). Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation. Retrieved from [Link]

-

Dyall, S. C. (2015). Docosahexaenoic acid (DHA): An essential nutrient and a nutraceutical for brain health and diseases. NIH National Library of Medicine. Retrieved from [Link]

-

PubMed Central. (2013). Synthesis of the 16S,17S-epoxy-Protectin Intermediate in the Biosynthesis of Protectins by Human Macrophages. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. LIPID MAPS [lipidmaps.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Docosahexaenoic acid - Wikipedia [en.wikipedia.org]

- 6. Docosahexaenoic acid (DHA): An essential nutrient and a nutraceutical for brain health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Specialized Pro-Resolving Lipid Mediators in the Inflammatory Response: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Regulation and Functions of 15-Lipoxygenases in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glucocorticoids regulate lipid mediator networks by reciprocal modulation of 15-lipoxygenase isoforms affecting inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | A Novel Function for 15-Lipoxygenases in Cholesterol Homeostasis and CCL17 Production in Human Macrophages [frontiersin.org]

- 14. Allosteric Activation of 15‐Lipoxygenase‐1 by Boswellic Acid Induces the Lipid Mediator Class Switch to Promote Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dash.harvard.edu [dash.harvard.edu]

- 16. Controlled formation of mono- and dihydroxy-resolvins from EPA and DHA using soybean 15-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 15-Lipoxygenase-1 biosynthesis of 7S,14S-diHDHA implicates 15-lipoxygenase-2 in biosynthesis of resolvin D5 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. [PDF] The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Biological Role of 17S-HDHA in Inflammation: From Biosynthesis to Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The resolution of inflammation is no longer viewed as a passive decay of pro-inflammatory signals but as an active, agonist-mediated process orchestrated by a superclass of lipid mediators known as Specialized Pro-Resolving Mediators (SPMs). Within this paradigm, 17(S)-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid (17S-HDHA) emerges as a pivotal molecule. Derived from the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA), 17S-HDHA functions as both a key intermediate in the biosynthesis of the potent D-series resolvins and protectins, and as a bioactive agent with its own distinct immunomodulatory functions. This technical guide provides an in-depth exploration of the biological role of 17S-HDHA, detailing its biosynthesis, its multifaceted functions in attenuating inflammatory responses, the experimental methodologies required for its study, and its burgeoning therapeutic potential. This document is designed to serve as a comprehensive resource for professionals engaged in inflammation research and the development of novel pro-resolution therapeutics.

Introduction: The Paradigm Shift to Pro-Resolution Pharmacology

For decades, the pharmacological approach to inflammation has been dominated by agents that inhibit the initiation phase, such as non-steroidal anti-inflammatory drugs (NSAIDs) which block cyclooxygenase (COX) enzymes.[1] While effective at reducing the cardinal signs of inflammation, these "resolution disrupters" can interfere with the subsequent production of mediators required for active resolution, potentially hindering a complete return to tissue homeostasis.[1] The discovery of SPMs has catalyzed a paradigm shift, revealing that resolution is an active process. SPMs, including resolvins, protectins, and maresins, are endogenously produced from dietary omega-3 fatty acids like DHA and eicosapentaenoic acid (EPA).[2][3] They actively orchestrate the cessation of leukocyte infiltration, stimulate the clearance of apoptotic cells and microbial invaders, and promote tissue repair.[3]

17S-HDHA is a central upstream precursor in the biosynthesis of D-series resolvins (RvDs) and protectins, making it a critical checkpoint in the body's pro-resolution circuitry.[4][5] Understanding its biology is therefore fundamental to harnessing the therapeutic potential of the entire resolution cascade.

Biosynthesis and Metabolism of 17S-HDHA

The generation of 17S-HDHA is a tightly regulated enzymatic process that occurs in distinct cellular contexts and can be modulated by pharmacological agents.

The Canonical 15-Lipoxygenase (15-LOX) Pathway

The primary route for 17S-HDHA biosynthesis involves the action of a 15-lipoxygenase (15-LOX) type enzyme (in humans, ALOX15) on DHA.[6] This enzyme introduces molecular oxygen at the C-17 position of DHA, forming the unstable intermediate 17S-hydroperoxy-docosahexaenoic acid (17S-HpDHA).[6][7] This intermediate is then rapidly reduced by cellular peroxidases to the more stable alcohol, 17S-HDHA.[6][8] This pathway is active in various cell types, including leukocytes, glial cells, and endothelial cells.[9][10]

The Aspirin-Triggered Epimeric Pathway

A fascinating aspect of SPM biology is its interaction with aspirin. Aspirin irreversibly acetylates the COX-2 enzyme, which alters its catalytic activity. Instead of producing prostaglandins, the aspirin-acetylated COX-2 converts DHA into 17R-HDHA, the stereoisomer (epimer) of 17S-HDHA.[11][12] This 17R-HDHA is the precursor to the aspirin-triggered (AT) series of D-resolvins and protectins, which possess potent pro-resolving activities.[11][12]

Downstream Conversion to Potent SPMs

While possessing intrinsic bioactivity, a primary role of 17S-HDHA is to serve as a substrate for further enzymatic conversion. A second oxygenation, typically catalyzed by 5-lipoxygenase (5-LOX) in neutrophils, converts 17S-HDHA into intermediates that lead to the formation of D-series resolvins, such as RvD1 and RvD2.[4][6][11] This sequential, transcellular biosynthesis highlights the coordinated cellular crosstalk required to generate the full spectrum of pro-resolving mediators.

Core Biological Functions in Inflammation and Resolution

17S-HDHA exerts a spectrum of anti-inflammatory and pro-resolving actions, demonstrating that it is more than a simple precursor molecule.

Attenuation of Leukocyte Infiltration

A hallmark of acute inflammation is the rapid infiltration of polymorphonuclear neutrophils (PMNs) to the site of injury or infection. Unchecked, this influx can cause significant tissue damage. 17S-HDHA potently inhibits PMN recruitment in vivo, a crucial first step in dampening the inflammatory response.[9] In murine peritonitis models, administration of 17S-HDHA significantly reduced the number of PMNs in peritoneal exudates.[9]

Modulation of Cytokine and Chemokine Signaling

17S-HDHA actively reprograms the inflammatory milieu by suppressing the production of pro-inflammatory cytokines and chemokines. In models of obesity-associated inflammation, treatment with 17-HDHA reduced adipose tissue expression of key inflammatory genes including TNF-α, IL-6, and MCP-1.[13] This effect is mediated, at least in part, by inhibiting the NF-κB signaling pathway, a master regulator of inflammatory gene expression.[4][13] Studies have shown that 17-HDHA treatment increases the protein levels of IκBα, the major inhibitor of NF-κB.[13]

Enhancement of Macrophage Efferocytosis and M2 Polarization

The efficient clearance of apoptotic neutrophils and cellular debris by macrophages (a process called efferocytosis) is essential for successful resolution. 17S-HDHA enhances the phagocytic capacity of macrophages.[14][15] Furthermore, it promotes the polarization of macrophages from a pro-inflammatory M1 phenotype towards an anti-inflammatory, pro-resolving M2 phenotype, characterized by increased expression of scavenger receptors and anti-inflammatory cytokines.[14]

Nuanced Regulation of Adaptive Immunity

Contrary to a simple immunosuppressive role, 17S-HDHA displays complex, context-dependent effects on adaptive immunity. It has been shown to enhance human B-cell differentiation and increase the production of IgG and IgM antibodies in response to vaccination models.[2][16] This suggests a role in shaping and focusing the humoral immune response. This action is coupled with an increase in the production of the anti-inflammatory cytokine IL-10 by B cells, highlighting a sophisticated mechanism that can boost protective antibody responses while simultaneously limiting excessive inflammation.[16]

| Biological Effect of 17S-HDHA | Model System | Key Outcomes | References |

| Reduced Leukocyte Infiltration | Zymosan-induced murine peritonitis | ~42% reduction in peritoneal PMNs | [9] |

| Decreased Pro-inflammatory Cytokines | Diet-induced obese mice | Reduced adipose tissue mRNA for TNF-α, IL-6, MCP-1 | [13] |

| Inhibition of NF-κB Signaling | Diet-induced obese mice | Reduced adipose NF-κB gene expression; Increased IκBα protein | [4][13] |

| Enhanced Macrophage Phagocytosis | Murine macrophage cell line (RAW 264.7) | Increased uptake of particles | [14][15] |

| Promoted M2 Macrophage Polarization | Murine macrophage cell line (RAW 264.7) | Decreased M1 markers (TNF-α, iNOS); Increased M2 markers | [14] |

| Improved Metabolic Health | Diet-induced obese mice | Improved glucose tolerance and insulin sensitivity | [13][17] |

| Enhanced Humoral Immunity | Influenza vaccination mouse model | Increased antigen-specific IgM and IgG; Increased plasma cells | [16] |

| Increased Anti-inflammatory Cytokines | Human B cells | Increased production of IL-10 | [16] |

Molecular Mechanisms of Action

The precise molecular targets of 17S-HDHA are an active area of investigation, with evidence pointing towards both receptor-mediated and non-receptor-mediated actions.

Receptor Interactions

While specific G-protein coupled receptors (GPCRs) have been identified for downstream resolvins like RvD1 (e.g., GPR32 and ALX/FPR2), a dedicated, high-affinity receptor for 17S-HDHA has not yet been definitively characterized.[18] However, the potent and specific biological activities of 17S-HDHA strongly suggest the existence of specific recognition sites or binding partners on target cells that mediate its effects.[9]

Ion Channel Modulation

One demonstrated mechanism of action for 17S-HDHA is the modulation of ion channels. In bovine coronary artery smooth muscle cells, 17S-HDHA activates large-conductance Ca²⁺-activated K⁺ (BKCa) channels.[10] This leads to potassium efflux, membrane hyperpolarization, and subsequent vasodilation, highlighting a direct role in regulating vascular tone. This action is significantly more potent than that of its precursor, DHA.[10]

Methodologies for Studying 17S-HDHA

Rigorous and validated methodologies are critical for accurately investigating the roles of 17S-HDHA. Its low endogenous concentrations and potential for ex vivo generation necessitate careful sample handling and highly sensitive analytical techniques.

Protocol: Extraction and Quantification of 17S-HDHA from Biological Samples

Causality: This protocol uses solid-phase extraction (SPE) to concentrate the lipid mediators and remove interfering substances from complex matrices like plasma or tissue homogenates. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and specificity for definitive identification and quantification, using a deuterated internal standard to correct for sample loss during extraction and ionization variability.

Methodology:

-

Sample Collection: Collect samples (e.g., 500 µL plasma) and immediately add 2 volumes of cold methanol containing an internal standard (e.g., 500 pg of 17S-HDHA-d8) to precipitate proteins and halt enzymatic activity.

-

Centrifugation: Vortex and incubate at -20°C for 30 minutes, then centrifuge at 1500 x g for 10 minutes at 4°C. Collect the supernatant.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with 5 mL of 15% methanol in water to remove polar impurities.

-

Elute the lipid mediators with 5 mL of methanol.

-

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Inject the sample onto a C18 reversed-phase column.

-

Use a gradient elution profile with water and acetonitrile/methanol, both containing 0.01% formic acid.

-

Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for 17S-HDHA (e.g., m/z 343.2 -> 299.2) and its deuterated internal standard.

-

Quantify by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Note: For stereospecific analysis, a chiral column and chromatography method are required to separate 17S-HDHA from 17R-HDHA.[19]

-

Protocol: In Vitro Macrophage Anti-inflammatory Assay

Causality: This self-validating assay directly tests the ability of 17S-HDHA to suppress a pro-inflammatory response in a relevant immune cell. Lipopolysaccharide (LPS) provides a robust inflammatory stimulus, and the measurement of TNF-α, a key pro-inflammatory cytokine, serves as a clear and quantifiable endpoint. Including a vehicle control is critical to ensure the observed effect is due to 17S-HDHA and not the solvent.

Methodology:

-

Cell Plating: Plate murine RAW 264.7 macrophages or human THP-1-differentiated macrophages in a 24-well plate at a density of 0.5 x 10⁶ cells/mL and allow them to adhere overnight.

-

Treatment: Gently aspirate the medium. Add fresh medium containing 17S-HDHA at desired concentrations (e.g., 1 nM to 1 µM) or vehicle control (e.g., ethanol, final concentration <0.1%). Incubate for 15 minutes.

-

Inflammatory Challenge: Add LPS (from E. coli O111:B4) to a final concentration of 100 ng/mL to all wells except the unstimulated control.

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant for analysis.

-

Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

-

Analysis: Compare TNF-α levels in 17S-HDHA-treated wells to the LPS-only (vehicle) control.

Therapeutic Potential and Future Directions

The unique biological profile of 17S-HDHA positions it as a promising therapeutic candidate for a range of inflammatory conditions.

-

Chronic Inflammatory Diseases: Its ability to reduce inflammatory cytokines and promote resolution makes it a strong candidate for treating conditions characterized by unresolved inflammation, such as inflammatory bowel disease (IBD), rheumatoid arthritis, and obesity-associated metabolic dysfunction.[5][14][17]

-

Analgesia: Studies have shown that 17-HDHA has potent analgesic effects in animal models of inflammatory pain and is associated with lower pain scores in humans with osteoarthritis, suggesting its potential as a non-addictive pain therapeutic.[20][21]

-

Vaccine Adjuvancy: The unexpected finding that 17S-HDHA can enhance antibody responses opens a new avenue for its use as a novel class of vaccine adjuvant that could boost vaccine efficacy while simultaneously controlling local inflammatory reactions at the injection site.[16]

Despite this potential, significant research is still needed. Key future directions include the definitive identification of its molecular receptor(s), investigation into its pharmacokinetic and pharmacodynamic properties, and the development of stable synthetic analogs to improve bioavailability for clinical applications. The study of 17S-HDHA and its downstream pathways will undoubtedly continue to provide critical insights into the resolution of inflammation and offer novel strategies for treating human disease.

References

-

Metagenics Institute. (n.d.). Science Review: Specialized Pro-Resolving Mediators. Metagenics Institute. [Link]

-

Stankova, B., et al. (2023). The Activity of Protectin DX, 17 HDHA and Leukotriene B4 Is Correlated with Interleukin-1β (IL-1β) and Interleukin-1 Receptor Antagonist (IL-1Ra) in the Early Subacute Phase of Stroke. International Journal of Molecular Sciences. [Link]

-

Hong, S., et al. (2003). Novel Docosatrienes and 17S-resolvins Generated From Docosahexaenoic Acid in Murine Brain, Human Blood, and Glial Cells. Journal of Biological Chemistry. [Link]

-

Ramstead, A. G., & Randall, T. D. (2017). Specialized Pro-resolving Mediators as Modulators of Immune Responses. Frontiers in Immunology. [Link]

-

Neuhofer, A., et al. (2013). Impaired local production of proresolving lipid mediators in obesity and 17-HDHA as a potential treatment for obesity-associated inflammation. Diabetes. [Link]

-

Barden, A., et al. (2016). Specialised pro-resolving mediators of inflammation in inflammatory arthritis. Prostaglandins, Leukotrienes and Essential Fatty Acids. [Link]

-

ResearchGate. (n.d.). Structures and the biosynthesis of docosahexaenoic acid (DHA)‐derived.... [Link]

-

Neuhofer, A., et al. (2013). Impaired Local Production of Proresolving Lipid Mediators in Obesity and 17-HDHA as a Potential Treatment for Obesity-Associated Inflammation. Diabetes. [Link]

-

Gronn, M., et al. (2012). Omega-6 docosapentaenoic acid-derived resolvins and 17-hydroxydocosahexaenoic acid modulate macrophage function and alleviate experimental colitis. Clinical and Experimental Immunology. [Link]

-

Ramon, S., et al. (2016). The specialized proresolving mediator 17-HDHA enhances the antibody-mediated immune response against influenza virus: A new class of adjuvant? The Journal of Immunology. [Link]

-

Valdes, A. M., et al. (2017). Association of the resolvin precursor 17-HDHA, but not D- or E- series resolvins, with heat pain sensitivity and osteoarthritis pain in humans. Scientific Reports. [Link]

-

King, M. W. (2022). Bioactive Lipid Mediators of Inflammation. The Medical Biochemistry Page. [Link]

-

Souza, P. R., & Piqueras, L. (2021). Specialized Pro-Resolving Lipid Mediators: Endogenous Roles and Pharmacological Activities in Infections. Frontiers in Pharmacology. [Link]

-

ResearchGate. (n.d.). Effect of 17-HDHA on phagocytosis and overview of DHA-derived lipid.... [Link]

-

Ye, D., et al. (2011). Actions of 17S-Hydroxy Docosahexanoic Acid on K+ Channel Activity in Coronary Arterial Smooth Muscle Cells. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Valdes, A. M., et al. (2017). Association of the resolvin precursor 17-HDHA, but not D- or E- series resolvins, with heat pain sensitivity and osteoarthritis pain in humans. Scientific Reports. [Link]

-

Serhan, C. N., et al. (2009). Anti-Inflammatory and Pro-Resolving Lipid Mediators. Annual Review of Pathology. [Link]

-

Eling, T. E., et al. (2012). Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes. Journal of Lipid Research. [Link]

-

Colas, R. A., et al. (2018). Identification of specialized pro-resolving mediator clusters from healthy adults after intravenous low-dose endotoxin and omega-3 supplementation: a methodological validation. Scientific Reports. [Link]

-

Wozniak, M., et al. (2022). Are EPA and DHA Derivatives Involved in IBD Remission? Journal of Clinical Medicine. [Link]

-

Neuhofer, A., et al. (2013). Impaired Local Production of Proresolving Lipid Mediators in Obesity and 17-HDHA as a Potential Treatment for Obesity-Associated Inflammation. Diabetes. [Link]

-

ResearchGate. (n.d.). Resolvin D series biosynthetic pathway. DHA is converted into 17S-HpDHA.... [Link]

-

ResearchGate. (n.d.). RP-HPLC analysis of the incubation of (A) DHA and (B) 17S-HPDHA with.... [Link]

-

Gilbert, N. C., et al. (2015). Biosynthesis of the Maresin Intermediate, 13S,14S-Epoxy-DHA, by Human 15-Lipoxygenase and 12-Lipoxygenase. eScholarship. [Link]

-

Krishnamoorthy, S., et al. (2012). Resolvin D1 limits PMN recruitment to inflammatory loci: receptor dependent actions. Scientific Reports. [Link]

-

Al-Ghanem, S., et al. (2011). Decoding Functional Metabolomics with Docosahexaenoyl Ethanolamide (DHEA) Identifies Novel Bioactive Signals. Journal of Biological Chemistry. [Link]

-

Weylandt, K. H. (2015). Experimental Evidence of ω-3 Polyunsaturated Fatty Acid Modulation of Inflammatory Cytokines and Bioactive Lipid Mediators. Nutrients. [Link]

-

ResearchGate. (n.d.). Investigation of 17-HDHA to 17-oxo-DHA metabolism and anti-inflammatory.... [Link]

-

ResearchGate. (n.d.). Resolvin D1 Polarizes Primary Human Macrophages toward a Proresolution Phenotype through GPR32. [Link]

Sources

- 1. metagenicsinstitute.com [metagenicsinstitute.com]

- 2. Specialized Pro-resolving Mediators as Modulators of Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specialized Pro-Resolving Lipid Mediators: Endogenous Roles and Pharmacological Activities in Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dash.harvard.edu [dash.harvard.edu]

- 10. Docosahexanoic Acid-Induced Coronary Arterial Dilation: Actions of 17S-Hydroxy Docosahexanoic Acid on K+ Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioactive Lipid Mediators of Inflammation - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 12. Anti-Inflammatory and Pro-Resolving Lipid Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. Omega-6 docosapentaenoic acid-derived resolvins and 17-hydroxydocosahexaenoic acid modulate macrophage function and alleviate experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The specialized proresolving mediator 17-HDHA enhances the antibody-mediated immune response against influenza virus: Anew class of adjuvant? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Impaired local production of proresolving lipid mediators in obesity and 17-HDHA as a potential treatment for obesity-associated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Resolvin D1 limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Impaired Local Production of Proresolving Lipid Mediators in Obesity and 17-HDHA as a Potential Treatment for Obesity-Associated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Association of the resolvin precursor 17-HDHA, but not D- or E- series resolvins, with heat pain sensitivity and osteoarthritis pain in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

17S-HDHA: A Keystone Precursor in the Biosynthesis of 17(S)-Series Resolvins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The resolution of inflammation, once viewed as a passive process, is now understood to be an active, biochemically orchestrated phenomenon. Central to this paradigm shift is the discovery of specialized pro-resolving mediators (SPMs), a superfamily of lipid mediators that actively promote the return to tissue homeostasis. Among these, the D-series resolvins, derived from the omega-3 fatty acid docosahexaenoic acid (DHA), are potent regulators of this process. This technical guide provides a comprehensive exploration of 17S-hydroxydocosahexaenoic acid (17S-HDHA), a critical intermediate in the biosynthesis of the 17(S)-series resolvins (RvDs). We will delve into the enzymatic pathways governing its formation and subsequent conversion, detail methodologies for its study, and discuss its burgeoning therapeutic potential in inflammatory diseases.

Introduction: The Resolution Revolution

Inflammation is a fundamental protective response to infection or injury. However, its dysregulation can lead to chronic inflammatory diseases, a major global health challenge. The discovery of SPMs, including resolvins, protectins, and maresins, has illuminated the endogenous pathways that actively terminate the inflammatory response without compromising host defense.[1] These molecules are not immunosuppressive but rather pro-resolving, orchestrating the clearance of inflammatory debris and promoting tissue repair.[2][3]

Docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid, is a key precursor for several families of SPMs.[4][5] This guide focuses on the critical role of 17S-HDHA, a mono-hydroxy derivative of DHA, which stands at a key metabolic branch point, leading to the formation of the potent anti-inflammatory and pro-resolving 17(S)-series resolvins.[6][7] Understanding the intricate biochemistry of the 17S-HDHA-resolvin axis is paramount for developing novel therapeutic strategies for a wide range of inflammatory conditions.

The Biosynthetic Pathway: From DHA to 17(S)-Resolvins

The conversion of DHA into 17(S)-series resolvins is a multi-step enzymatic cascade, often involving transcellular biosynthesis where different cell types collaborate to produce the final active mediator.

The Initiating Step: Formation of 17S-HpDHA and 17S-HDHA

The initial and rate-limiting step in the biosynthesis of D-series resolvins is the lipoxygenation of DHA.[3]

-

Enzymatic Action: The enzyme 15-lipoxygenase (15-LOX), also known as ALOX15, catalyzes the stereospecific insertion of molecular oxygen at the carbon-17 position of DHA.[6][7] This reaction forms 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA).

-

Reduction to 17S-HDHA: The unstable hydroperoxy group of 17S-HpDHA is rapidly reduced to a hydroxyl group by cellular peroxidases, yielding the more stable 17S-HDHA.[3]

This initial conversion can occur in various cell types, including mononuclear cells like macrophages and neutrophils, as well as endothelial and epithelial cells.[2][8]

The Branch Point: 17S-HDHA as a Precursor

17S-HDHA is not merely an intermediate; it possesses intrinsic biological activity.[9][10] However, its primary role in the context of resolution is to serve as a substrate for the subsequent enzymatic reactions that generate the diverse family of 17(S)-series resolvins.[1][11]

The 5-Lipoxygenase Pathway: Generating Resolvins D1-D6

The conversion of 17S-HDHA to the various D-series resolvins is primarily mediated by the action of 5-lipoxygenase (5-LOX), an enzyme prominently expressed in neutrophils.[7][11]

-

Formation of an Epoxide Intermediate: 5-LOX acts on 17S-HDHA to introduce a second oxygen molecule, leading to the formation of a transient epoxide intermediate.[1][7] For instance, in the biosynthesis of Resolvin D1 (RvD1), 5-LOX generates a 7(S),8(S)-epoxy-17(S)-HDHA intermediate.[7]

-

Enzymatic Hydrolysis: This epoxide is then enzymatically hydrolyzed to form the final trihydroxy-docosanoid structure characteristic of the D-series resolvins.[7]

The specific resolvin isomer produced (e.g., RvD1, RvD2, RvD3, RvD4, RvD5, RvD6) depends on the precise positioning of the subsequent oxygenation and the stereochemistry of the resulting hydroxyl groups.[1][11]

Aspirin-Triggered Epimers: The 17R-Series

A fascinating aspect of resolvin biosynthesis is the role of aspirin. Aspirin acetylates cyclooxygenase-2 (COX-2), altering its catalytic activity.[12] Instead of producing pro-inflammatory prostaglandins, aspirin-acetylated COX-2 converts DHA to 17R-HDHA.[11][12] This 17R-epimer then serves as a substrate for 5-LOX in neutrophils, leading to the formation of aspirin-triggered (AT) D-series resolvins (e.g., AT-RvD1), which carry a 17R alcohol group configuration.[6][13] These aspirin-triggered epimers are often more resistant to metabolic inactivation, prolonging their pro-resolving actions.[14]

Signaling Pathway Visualization

The following diagram illustrates the core biosynthetic pathway from DHA to the 17(S)-series resolvins.

Caption: Biosynthetic pathway of 17(S)-series resolvins from DHA.

Methodologies for Studying the 17S-HDHA-Resolvin Axis

The study of these potent, yet often low-abundance, lipid mediators requires sensitive and specific analytical techniques.

Lipid Extraction and Purification

A robust lipid extraction protocol is the foundation for accurate analysis.

Protocol: Solid-Phase Extraction (SPE) of 17S-HDHA and Resolvins

-

Sample Preparation: Acidify aqueous samples (e.g., cell culture supernatant, plasma) to a pH of approximately 3.5 with a dilute acid (e.g., 0.1 M HCl). This protonates the carboxylic acid moiety of the lipids, facilitating their retention on the SPE column.

-

SPE Column Conditioning: Condition a C18 SPE cartridge by sequentially washing with methanol and then water.

-

Sample Loading: Load the acidified sample onto the conditioned C18 cartridge.

-

Washing: Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar impurities.

-

Elution: Elute the lipids of interest with a higher concentration of organic solvent, such as methanol or ethyl acetate.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for downstream analysis (e.g., methanol/water mixture).

Causality: The C18 stationary phase retains hydrophobic molecules like 17S-HDHA and resolvins from the aqueous sample. The acidic pH ensures the analytes are in their neutral form, maximizing their interaction with the stationary phase. Stepwise elution with increasing solvent polarity allows for the separation of lipids from more polar and non-polar contaminants.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of 17S-HDHA and resolvins.[15]

Experimental Workflow

-

Chromatographic Separation: Employ a reversed-phase C18 column to separate the different lipid mediators based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic acid) and an organic component (e.g., methanol or acetonitrile) is typically used.

-

Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Multiple Reaction Monitoring (MRM): For quantification, use the MRM mode. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This highly specific precursor-to-product ion transition minimizes interferences from the complex biological matrix.

Table 1: Example MRM Transitions for 17S-HDHA and Resolvin D1

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 17S-HDHA | 343.2 | 299.2 |

| Resolvin D1 | 359.2 | 141.1 |

Note: Optimal MRM transitions should be empirically determined for the specific instrument used.

In Vitro Biosynthesis Assays

Cell-based or purified enzyme assays are invaluable for studying the enzymatic conversion of DHA and 17S-HDHA.

Protocol: In Vitro Conversion of DHA to 17S-HDHA by Macrophages

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary macrophages in appropriate media.

-

Substrate Addition: Incubate the cells with a known concentration of DHA (e.g., 1-10 µM) for a specified time (e.g., 30-60 minutes).

-

Termination and Extraction: Terminate the reaction by adding cold methanol. Collect the supernatant and proceed with lipid extraction as described in section 3.1.

-

Analysis: Analyze the lipid extract by LC-MS/MS to quantify the amount of 17S-HDHA produced.

Self-Validation: This protocol should include negative controls (cells without DHA) to ensure that the detected 17S-HDHA is a result of the enzymatic conversion of the exogenously added substrate. A positive control with a known 15-LOX activator can also be included.

Experimental Workflow Visualization

Caption: General workflow for the analysis of 17S-HDHA and resolvins.

Biological Activities and Therapeutic Potential

Both 17S-HDHA and its downstream resolvin products exhibit potent biological activities that are of significant interest for drug development.

Anti-inflammatory and Pro-resolving Actions

-

17S-HDHA: Even as a precursor, 17S-HDHA has demonstrated anti-inflammatory properties. It can reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6 and inhibit the NF-κB signaling pathway.[10] It has also been shown to modulate macrophage function, promoting a shift towards an anti-inflammatory M2 phenotype.[16]

-

17(S)-Resolvins: The D-series resolvins are potent regulators of inflammation. They act in the picomolar to nanomolar range to:

Therapeutic Targets

The potent bioactivities of the 17S-HDHA-resolvin axis make it a promising therapeutic target for a wide array of inflammatory diseases.

Table 2: Potential Therapeutic Applications

| Disease Area | Rationale | Key Findings |

| Cardiovascular Disease | Reduces inflammation in atherosclerotic plaques, promotes resolution of vascular inflammation. | 17S-HDHA has vasodilator effects.[9] |

| Neuroinflammation | Protects neurons from inflammatory damage, promotes resolution of inflammation in the central nervous system. | DHA-derived resolvins and protectins are neuroprotective.[2] |

| Arthritis | Reduces joint inflammation and pain. | Exogenous 17-HDHA has shown analgesic effects in animal models of osteoarthritis.[15] |

| Inflammatory Bowel Disease | Dampens intestinal inflammation and promotes mucosal healing. | 17-HDHA has shown therapeutic potential in experimental colitis.[16] |

| Obesity-associated Inflammation | Reduces adipose tissue inflammation and improves insulin sensitivity. | 17-HDHA treatment reduced inflammatory cytokine expression in adipose tissue of obese mice.[10] |

Future Directions and Conclusion

The discovery of 17S-HDHA and the 17(S)-series resolvins has fundamentally changed our understanding of inflammation resolution. While significant progress has been made, several areas warrant further investigation:

-

Receptor Identification: The specific receptors for 17S-HDHA are not fully characterized. Identifying these receptors will provide crucial insights into its mechanism of action.

-

Pharmacokinetics and Drug Delivery: As with many lipid mediators, resolvins have a short half-life in vivo.[15] Developing stable analogs and effective drug delivery systems is a key challenge for their therapeutic application.

-

Clinical Translation: While preclinical data are promising, more robust clinical trials are needed to validate the therapeutic efficacy of 17S-HDHA and resolvins in human diseases.

References

-

Serhan, C. N., et al. (2002). Resolvins: A Family of Bioactive Products of Omega-3 Fatty Acid Transformation Circuits Initiated by Aspirin Treatment that Counter Proinflammation Signals. Journal of Experimental Medicine, 196(8), 1025-1037. [Link]

-

Calder, P. C. (2010). Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation. Marine Drugs, 8(12), 3079-3105. [Link]

-

Oh, S. F., et al. (2011). Biosynthesis of resolvin D1, resolvin D2, and RCTR1 from 7,8(S,S)-epoxytetraene in human neutrophils and macrophages. Proceedings of the National Academy of Sciences, 108(36), 14849-14854. [Link]

-

Serhan, C. N., & Petasis, N. A. (2011). Resolvins and Protectins: Natural Pharmacophores For Resolution Biology. Nature Reviews Immunology, 11(4), 279-293. [Link]

-

The Medical Biochemistry Page. (2023). Bioactive Lipid Mediators of Inflammation. [Link]

-

Dalli, J., & Serhan, C. N. (2012). Anti-inflammatory properties of 17S series resolvins and... ResearchGate. [Link]

-

Serhan, C. N., et al. (2002). Conversion of docosahexaenoic acid (DHA) to aspirin-triggered D series... ResearchGate. [Link]

-

Sasaki, K., et al. (2021). Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation. Marine Drugs, 19(9), 514. [Link]

-

Park, J., et al. (2023). Role of Resolvins in Inflammatory and Neuropathic Pain. International Journal of Molecular Sciences, 24(14), 11467. [Link]

-

Ye, D., et al. (2007). Actions of 17S-Hydroxy Docosahexanoic Acid on K+ Channel Activity. Hypertension, 50(4), 747-753. [Link]

-

El-Ghezal, A., et al. (2013). Understanding Resolvin Signaling Pathways to Improve Oral Health. Journal of Oral Biosciences, 55(1), 1-8. [Link]

-

Titos, E., et al. (2011). Impaired Local Production of Proresolving Lipid Mediators in Obesity and 17-HDHA as a Potential Treatment for Obesity-Associated Inflammation. Diabetes, 60(7), 1944-1953. [Link]

-

Lee, J. W., et al. (2020). Synthesis of two new lipid mediators from docosahexaenoic acid by combinatorial catalysis involving enzymatic and chemical reaction. Scientific Reports, 10(1), 18883. [Link]

-

St-Onge, M. P., et al. (2022). Are EPA and DHA Derivatives Involved in IBD Remission? Nutrients, 14(9), 1756. [Link]

-

Valdes, A. M., et al. (2017). Association of the resolvin precursor 17-HDHA, but not D- or E- series resolvins, with heat pain sensitivity and osteoarthritis pain in humans. Scientific Reports, 7(1), 10748. [Link]

-

Serhan, C. N. (2017). Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators. The Journal of Clinical Investigation, 127(4), 1163-1172. [Link]

-

Gotoh, A., et al. (2012). Omega-6 docosapentaenoic acid-derived resolvins and 17-hydroxydocosahexaenoic acid modulate macrophage function and alleviate experimental colitis. The American Journal of Pathology, 180(6), 2323-2333. [Link]

-

Koper, M., et al. (2023). The Activity of Protectin DX, 17 HDHA and Leukotriene B4 Is Correlated with Interleukin-1β (IL-1β) and Interleukin-1 Receptor Antagonist (IL-1Ra) in the Early Subacute Phase of Stroke. International Journal of Molecular Sciences, 24(13), 10834. [Link]

-

Park, J. Y., & Lee, J. D. (2014). Resolvins: Endogenously-Generated Potent Painkilling Substances and their Therapeutic Perspectives. Current Neuropharmacology, 12(4), 305-314. [Link]

-

Lee, J. W., et al. (2020). Conversion pathways of DHA into lipid mediators by collaboration with... ResearchGate. [Link]

-

Kim, H. J., et al. (2022). Enzymatic Formation of Protectin Dx and Its Production by Whole-Cell Reaction Using Recombinant Lipoxygenases. International Journal of Molecular Sciences, 23(19), 11843. [Link]

-

Le Faouder, P., et al. (2013). Effect of 17-HDHA on phagocytosis and overview of DHA-derived lipid... ResearchGate. [Link]

-

Dobson, P., et al. (2013). Controlled Formation Of Mono- And Dihydroxy-Resolvins From EPA And DHA Using Soybean 15-Lipoxygenase. ResearchGate. [Link]

-

Lipotype GmbH. (n.d.). Resolvin D Analysis. Lipid Analysis. [Link]

-

Serhan, C. N., & Dalli, J. (2022). E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition. Seminars in Immunology, 61, 101626. [Link]

-

Kasuga, K., et al. (2008). Rapid Appearance of Resolvin Precursors in Inflammatory Exudates: Novel Mechanisms in Resolution. The Journal of Immunology, 181(12), 8677-8687. [Link]

-

Lukiw, W. J., & Bazan, N. G. (2008). Docosahexaenoic acid (DHA): An essential nutrient and a nutraceutical for brain health and diseases. Best Practice & Research Clinical Endocrinology & Metabolism, 22(4), 657-671. [Link]

-

Wikipedia. (n.d.). Docosahexaenoic acid. [Link]

-

Al-Gareeb, A., et al. (2024). Maresins. International Journal of Molecular Sciences, 25(3), 1735. [Link]

-

WebMD. (2022). Docosahexaenoic Acid (DHA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

-

Han, J. J., et al. (1999). Enzymatic Synthesis of Structured Lipids from Single Cell Oil of High Docosahexaenoic Acid Content. Journal of the American Oil Chemists' Society, 76(5), 561-566. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Docosahexaenoic acid - Wikipedia [en.wikipedia.org]

- 5. Docosahexaenoic Acid (DHA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 6. Resolvins and Protectins: Natural Pharmacophores For Resolution Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Understanding Resolvin Signaling Pathways to Improve Oral Health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Docosahexanoic Acid-Induced Coronary Arterial Dilation: Actions of 17S-Hydroxy Docosahexanoic Acid on K+ Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. Bioactive Lipid Mediators of Inflammation - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 12. Resolvins: A Family of Bioactive Products of Omega-3 Fatty Acid Transformation Circuits Initiated by Aspirin Treatment that Counter Proinflammation Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Association of the resolvin precursor 17-HDHA, but not D- or E- series resolvins, with heat pain sensitivity and osteoarthritis pain in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Omega-6 docosapentaenoic acid-derived resolvins and 17-hydroxydocosahexaenoic acid modulate macrophage function and alleviate experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Resolvins: Endogenously-Generated Potent Painkilling Substances and their Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 17S-Hydroxydocosahexaenoic Acid (17S-HDHA)

Abstract

17S-Hydroxydocosahexaenoic acid (17S-HDHA) is a pivotal bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Initially identified as a key intermediate in the biosynthesis of specialized pro-resolving mediators (SPMs), including D-series resolvins and protectins, emerging evidence has illuminated its intrinsic bioactivities. This technical guide provides a comprehensive overview of the enzymatic synthesis, molecular mechanisms of action, and diverse physiological functions of 17S-HDHA. We will delve into its role in the resolution of inflammation, cardiovascular homeostasis, neuroprotection, and metabolic regulation, offering insights for researchers, scientists, and drug development professionals. The guide will further detail established experimental protocols for the study of 17S-HDHA and its downstream pathways.

Introduction: The Significance of 17S-HDHA in Resolution Biology

The resolution of inflammation is no longer considered a passive process but an active, highly orchestrated program mediated by a superfamily of specialized pro-resolving mediators (SPMs).[1][2] Within this paradigm, 17S-HDHA emerges as a critical node, acting as both a precursor to potent anti-inflammatory and pro-resolving molecules and as a bioactive agent in its own right. Derived from the essential omega-3 fatty acid DHA, 17S-HDHA is a testament to the intricate enzymatic machinery that converts dietary components into powerful endogenous signaling molecules.[3] Understanding the mechanistic underpinnings of 17S-HDHA is paramount for developing novel therapeutic strategies for a host of inflammatory, cardiovascular, and neurodegenerative diseases.

Biosynthesis of 17S-HDHA: A Lipoxygenase-Driven Pathway

The primary route for the biosynthesis of 17S-HDHA involves the enzymatic oxygenation of DHA. This process is initiated by the action of 15-lipoxygenase (15-LOX), an enzyme prominently expressed in leukocytes.[3][4] The reaction proceeds through a stereospecific insertion of molecular oxygen at the carbon-17 position of DHA, forming the hydroperoxy intermediate 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA).[4][5] This unstable intermediate is then rapidly reduced by cellular peroxidases to the more stable hydroxyl form, 17S-HDHA.[6]

The availability of unesterified DHA, liberated from cell membranes by phospholipase A2, is a rate-limiting step for this biosynthetic pathway.[7][8]

Caption: Biosynthesis of 17S-HDHA from DHA via 15-lipoxygenase.

Molecular Mechanisms of Action

The biological effects of 17S-HDHA are multifaceted, stemming from its role as a precursor to more complex SPMs and its direct actions on cellular targets.

Precursor to D-Series Resolvins and Protectins

17S-HDHA is a cornerstone in the biosynthesis of D-series resolvins (RvDs) and protectins, potent SPMs with distinct structures and functions.[1][4][5][9] For instance, further enzymatic action by 5-lipoxygenase (5-LOX) on 17S-HDHA can lead to the formation of Resolvin D1 (RvD1), Resolvin D2 (RvD2), and Resolvin D5.[2][4][5] These molecules then engage specific G-protein coupled receptors (GPCRs), such as GPR32 and ALX/FPR2, to orchestrate pro-resolving responses.[10][11][12][13][14] Similarly, 17S-HDHA is a precursor to Neuroprotectin D1 (NPD1), a key mediator in neuroprotection.[7][8][15]

Caption: 17S-HDHA as a precursor to specialized pro-resolving mediators.

Direct Anti-inflammatory and Pro-resolving Actions

Beyond its role as a precursor, 17S-HDHA exhibits direct biological activities that contribute to the resolution of inflammation:

-

Inhibition of Pro-inflammatory Cytokine Expression: 17S-HDHA has been shown to suppress the expression of pro-inflammatory cytokines, including TNF-α and IL-1β, in human glial cells.[3][16] In obese mice, treatment with 17S-HDHA reduced adipose tissue expression of inflammatory cytokines like MCP-1, TNF-α, and IL-6.[1]

-

Modulation of Macrophage Phenotype and Function: A key aspect of inflammation resolution is the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory, pro-resolving M2 phenotype. 17S-HDHA promotes this switch, leading to decreased expression of TNF-α and inducible nitric oxide synthase (iNOS) and increased expression of the IL-1 receptor antagonist and Scavenger Receptor Type A.[17] Furthermore, 17S-HDHA enhances the phagocytic capacity of macrophages, a critical step for clearing apoptotic cells and cellular debris from the site of inflammation.[17][18]

-

Inhibition of the NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammatory gene expression. Treatment with 17S-HDHA has been observed to increase the protein levels of IκBα, a major inhibitor of the NF-κB signaling pathway, in adipose tissue.[1]

Cardiovascular Effects: Vasodilation

17S-HDHA is a potent vasodilator in coronary arteries.[19][20] Its mechanism of action involves the direct activation of large-conductance Ca²⁺-activated K⁺ (BKCa) channels in coronary arterial smooth muscle cells.[19][20] This leads to hyperpolarization of the smooth muscle cells, relaxation, and subsequent vasodilation. Studies have shown that 17S-HDHA is significantly more potent as a vasodilator than its precursor, DHA.[20]

| Compound | Concentration for 50% Dilation (D₅₀) | Maximum Dilation |

| 17S-HDHA | 2.0 x 10⁻⁷ M | 87.8 ± 2.5% |

| DHA | 6.3 x 10⁻⁶ M | Less potent than 17S-HDHA |

| Data from isolated perfused small bovine coronary arteries.[20] |

Neuroprotective Functions

In the central nervous system, 17S-HDHA is a critical intermediate in the production of neuroprotectin D1 (NPD1), a powerful neuroprotective lipid mediator.[7][15] NPD1 synthesis is enhanced in response to oxidative stress and brain ischemia-reperfusion.[8][15] The neuroprotective actions of the DHA/17S-HDHA/NPD1 axis involve the induction of anti-apoptotic and neuroprotective gene expression programs that counteract cell injury and inflammatory signaling in the brain and retina.[15]

Metabolic Regulation

Chronic low-grade inflammation in adipose tissue is a key driver of insulin resistance and type 2 diabetes in obesity.[1] Studies in obese mice have demonstrated that treatment with 17S-HDHA can attenuate adipose tissue inflammation, increase the expression of the anti-inflammatory adipokine adiponectin, and improve glucose tolerance and insulin sensitivity.[1][21] This suggests a therapeutic potential for 17S-HDHA in managing obesity-associated metabolic complications.

Role in Wound Healing and Pain Modulation

17S-HDHA and other SPMs promote wound healing and tissue regeneration.[22][23] They are involved in processes such as angiogenesis and macrophage polarization within the wound microenvironment.[22] Furthermore, circulating levels of 17S-HDHA have been associated with increased heat pain thresholds in healthy individuals and lower pain scores in patients with osteoarthritis, indicating a role in pain modulation.[24][25]

Experimental Protocols for the Study of 17S-HDHA

Biogenic Synthesis of 17S-HDHA

Objective: To generate 17S-HDHA from DHA using soybean lipoxygenase for use as a reference standard or for in vitro/in vivo studies.

Materials:

-

Docosahexaenoic acid (DHA)

-

Soybean lipoxygenase (Type IV)

-

Borate buffer (pH 9.0)

-

Methanol

-

Solid-phase extraction (SPE) cartridges

-

High-performance liquid chromatography (HPLC) system with a photodiode array (PDA) detector

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Prepare a solution of DHA in borate buffer.

-

Add soybean lipoxygenase to initiate the enzymatic reaction.

-

Incubate the reaction mixture at 37°C with gentle agitation.

-

Monitor the reaction progress using UV spectrometry.

-

Terminate the reaction by adding an excess of cold methanol.

-

Extract the lipid mediators using solid-phase extraction.

-

Purify 17S-HDHA from the extract using reverse-phase HPLC.

-

Confirm the identity and purity of the synthesized 17S-HDHA using LC-MS/MS analysis.[2][16]

Macrophage Phagocytosis Assay

Objective: To assess the effect of 17S-HDHA on the phagocytic capacity of macrophages.

Materials:

-

Murine macrophage cell line (e.g., RAW 264.7)

-

17S-HDHA

-

Fluorescently labeled zymosan particles or apoptotic cells

-

Cell culture medium and supplements

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture RAW 264.7 macrophages in appropriate cell culture plates.

-

Treat the macrophages with varying concentrations of 17S-HDHA or a vehicle control for a specified period.

-

Add fluorescently labeled zymosan particles or apoptotic cells to the macrophage cultures.

-

Incubate for a sufficient time to allow for phagocytosis.

-

Wash the cells to remove non-ingested particles.

-

Quantify the phagocytic activity by measuring the fluorescence intensity using a fluorescence microscope or by analyzing the percentage of fluorescently positive cells via flow cytometry.[17]

Caption: Workflow for assessing macrophage phagocytosis.

Conclusion and Future Directions

17S-HDHA stands at a critical juncture in the complex network of lipid-mediated signaling. Its dual role as a precursor to potent SPMs and as a direct-acting bioactive molecule underscores its importance in maintaining physiological homeostasis. The anti-inflammatory, pro-resolving, vasodilatory, neuroprotective, and metabolic regulatory functions of 17S-HDHA highlight its therapeutic potential for a wide range of diseases. Future research should focus on elucidating the specific receptors and downstream signaling pathways that are directly activated by 17S-HDHA, as well as on preclinical and clinical studies to validate its efficacy and safety as a novel therapeutic agent. The continued exploration of the 17S-HDHA axis promises to unveil new avenues for the development of innovative treatments that harness the body's own resolution programs.

References

-

Biosynthetic pathway from DHA to 10R,17S-DiHDHA (10-epi-PDX) via... - ResearchGate. Available at: [Link]

-

Unesterified docosahexaenoic acid is protective in neuroinflammation - PubMed - NIH. Available at: [Link]

-

Docosahexanoic acid-induced coronary arterial dilation: actions of 17S-hydroxy ... - PubMed. Available at: [Link]

-

Actions of 17S-Hydroxy Docosahexanoic Acid on K+ Channel Activity - PMC - NIH. Available at: [Link]

-

Impaired Local Production of Proresolving Lipid Mediators in Obesity and 17-HDHA as a Potential Treatment for Obesity-Associated Inflammation - PMC - NIH. Available at: [Link]

-

Resolvins D1, D2, and Other Mediators of Self-Limited Resolution of Inflammation in Human Blood Following n-3 Fatty Acid Supplementation - PubMed. Available at: [Link]

-

Bioactive Lipid Mediators of Inflammation - The Medical Biochemistry Page. Available at: [Link]

-

Novel Docosatrienes and 17s-resolvins Generated From Docosahexaenoic Acid in Murine Brain, Human Blood, and Glial Cells. Autacoi - DASH (Harvard). Available at: [Link]

-

Omega-6 docosapentaenoic acid-derived resolvins and 17-hydroxydocosahexaenoic acid modulate macrophage function and alleviate experimental colitis - PubMed. Available at: [Link]

-

Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation - MDPI. Available at: [Link]

-

Resolvin D series biosynthetic pathway. DHA is converted into 17S-HpDHA... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

15-Lipoxygenase-1 biosynthesis of 7S,14S-diHDHA implicates 15-lipoxygenase-2 in biosynthesis of resolvin D5 - PubMed Central. Available at: [Link]

-

Structure Database (LMSD) - LIPID MAPS. Available at: [Link]

-

Resolvins D1, D2, and Other Mediators of Self-Limited Resolution of Inflammation in Human Blood following n-3 Fatty Acid Supplementation - ProQuest. Available at: [Link]

-

Lipid-Mediated Cell Signaling Protects against Injury and Neurodegeneration | The Journal of Nutrition | Oxford Academic. Available at: [Link]

-

Effect of 17-HDHA on phagocytosis and overview of DHA-derived lipid... - ResearchGate. Available at: [Link]

-

Topical Administration of a Marine Oil Rich in Pro-Resolving Lipid Mediators Accelerates Wound Healing in Diabetic db/db Mice through Angiogenesis and Macrophage Polarization - MDPI. Available at: [Link]

-

Are EPA and DHA Derivatives Involved in IBD Remission? - MDPI. Available at: [Link]

-

What is Docosahexaenoic Acid (DHA) mechanism of action? - Consensus. Available at: [Link]

-

Lipid mediator profile of burn wound healing: Acellular cod fish skin grafts promote the formation of EPA and DHA derived - bioRxiv. Available at: [Link]

-

Docosahexaenoic Acid Complexed to Albumin Elicits High-Grade Ischemic Neuroprotection. Available at: [Link]

-

Lipid mediator profile of burn wound healing: Acellular cod fish skin grafts promote the formation of EPA and DHA derived lipid mediators during the first seven days | bioRxiv. Available at: [Link]

-

Resolvin D1 limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC. Available at: [Link]

-

Novel 14S,21-dihydroxy-docosahexaenoic acid Rescues Wound Healing and Associated Angiogenesis Impaired by Acute Ethanol Intoxication/Exposure - PMC - NIH. Available at: [Link]

-

Annotation of Bioactive Lipid Mediators - The Serhan Laboratory. Available at: [Link]

-

The resolvin D1 receptor GPR32 transduces inflammation-resolution and atheroprotection. Available at: [Link]

-

The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC - NIH. Available at: [Link]

-

A role for docosahexaenoic acid–derived neuroprotectin D1 in neural cell survival and Alzheimer disease - PMC - NIH. Available at: [Link]

-

Impaired Local Production of Proresolving Lipid Mediators in Obesity and 17-HDHA as a Potential Treatment for Obesity-Associated Inflammation | Diabetes. Available at: [Link]

-

(PDF) Association of the resolvin precursor 17-HDHA, but not D- or E- series resolvins, with heat pain sensitivity and osteoarthritis pain in humans - ResearchGate. Available at: [Link]

-

Association of the resolvin precursor 17-HDHA, but not D- or E- series resolvins, with heat pain sensitivity and osteoarthritis pain in humans - PubMed. Available at: [Link]

-

Role of GPR32 and ALX/FPR2 in the regulation of Del-1 expression in... - ResearchGate. Available at: [Link]

-

Resolvin D1 Polarizes Primary Human Macrophages toward a Proresolution Phenotype through GPR32 - ResearchGate. Available at: [Link]

-

Maresins - MDPI. Available at: [Link]

Sources

- 1. Impaired Local Production of Proresolving Lipid Mediators in Obesity and 17-HDHA as a Potential Treatment for Obesity-Associated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15-Lipoxygenase-1 biosynthesis of 7S,14S-diHDHA implicates 15-lipoxygenase-2 in biosynthesis of resolvin D5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LIPID MAPS [lipidmaps.org]

- 4. Bioactive Lipid Mediators of Inflammation - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Unesterified docosahexaenoic acid is protective in neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A role for docosahexaenoic acid–derived neuroprotectin D1 in neural cell survival and Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Resolvin D1 limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]